molecular formula C19H20N2O3 B251328 N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B251328
M. Wt: 324.4 g/mol
InChI Key: AZRJESBSCZGCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a research chemical that belongs to the class of psychoactive compounds. It was first synthesized in 2003 by a team of researchers at the University of Tokyo, Japan. BPAP is a potent dopamine receptor agonist and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

BPAP acts as a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. Activation of this receptor has been shown to increase dopamine release in the nucleus accumbens, a key region involved in reward and motivation. BPAP has also been shown to have moderate affinity for the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
BPAP has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine release in the nucleus accumbens and prefrontal cortex. BPAP has been reported to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPAP is a potent and selective dopamine receptor agonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, the high affinity of BPAP for the dopamine D3 receptor may limit its usefulness in studies where other dopamine receptors are of interest. The lack of information on the long-term effects of BPAP also limits its use in clinical studies.

Future Directions

1. Investigate the potential use of BPAP in the treatment of drug addiction.
2. Study the long-term effects of BPAP on dopamine receptor function.
3. Investigate the potential use of BPAP in the treatment of other neurological and psychiatric disorders.
4. Develop more selective dopamine receptor agonists based on the structure of BPAP.
5. Investigate the potential use of BPAP as a cognitive enhancer in healthy individuals.
In conclusion, BPAP is a potent dopamine receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its unique pharmacological profile makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. Further research is needed to fully understand the potential of BPAP as a therapeutic agent.

Synthesis Methods

The synthesis of BPAP involves a multi-step process, starting with the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(piperidin-1-yl)aniline to form BPAP. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. BPAP has also been investigated for its potential use in the treatment of depression, schizophrenia, and drug addiction.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H20N2O3/c22-19(14-8-9-17-18(12-14)24-13-23-17)20-15-6-2-3-7-16(15)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,22)

InChI Key

AZRJESBSCZGCCW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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